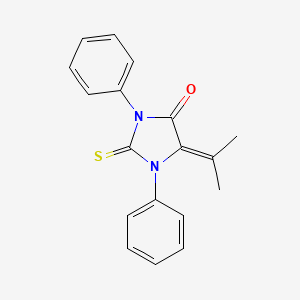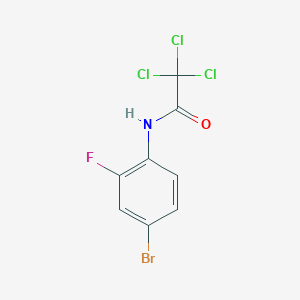![molecular formula C14H12N4O4 B5692500 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione, also known as NBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule, resulting in a fluorescent signal. This mechanism allows for the detection and visualization of biological molecules in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been used in various biological assays to study protein-protein interactions, enzyme activity, and other biochemical processes. This compound has also been used in in vivo imaging studies to visualize biological processes in living organisms.
实验室实验的优点和局限性
One of the major advantages of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is its high sensitivity and specificity, making it a valuable tool for studying biological molecules in vitro and in vivo. However, this compound has limitations in terms of its photostability and its ability to penetrate cell membranes, which can affect its usefulness in certain experiments.
未来方向
There are several potential future directions for 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione research, including the development of new fluorescent probes with improved photostability and penetration properties. This compound could also be used in the development of new biosensors and diagnostic tools for detecting diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a unique chemical compound with significant potential for scientific research. Its ability to act as a fluorescent probe and label biological molecules has made it a valuable tool in various fields of research. Further studies are needed to fully understand its mechanism of action and potential applications, but this compound holds great promise for future scientific advancements.
合成方法
The synthesis of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroisophthalic acid with 1H-imidazole-1-propylamine in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most prominent areas of research is in the field of fluorescent probes, where this compound is used as a fluorescent dye to label proteins, DNA, and other biological molecules. This compound has also been used in the development of biosensors and diagnostic tools for detecting various diseases.
属性
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-11-3-2-10(18(21)22)8-12(11)14(20)17(13)6-1-5-16-7-4-15-9-16/h2-4,7-9H,1,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNIJCRPKLODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)




![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)
